molecular formula C12H12Cl2O B2915629 [3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287298-58-0

[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No. B2915629
M. Wt: 243.13
InChI Key: FRJHXUNFTXISRE-UHFFFAOYSA-N
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Description

“[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol” is a chemical compound that belongs to the class of bicyclo[1.1.1]pentane (BCP) derivatives . BCP derivatives have been extensively investigated over the past three decades for their applications in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks .


Synthesis Analysis

The synthesis of BCP derivatives, including “[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol”, has been a subject of research for many years. Multiple synthetic approaches have been reported for the construction of the BCP framework . In particular, carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes, have emerged as the two most practical and scalable methods .


Molecular Structure Analysis

The molecular structure of “[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol” includes a bicyclo[1.1.1]pentane core with a 2,4-dichlorophenyl group and a methanol group attached . The BCP core adds three-dimensional character and saturation to the compound .

Future Directions

The future directions for research on “[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol” and other BCP derivatives could include further exploration of their synthesis methods, investigation of their physical and chemical properties, and evaluation of their potential applications in drug discovery . The development of new synthetic methods could also enable the installation of a wider range of functional groups at the bridgehead positions of the BCP core .

properties

IUPAC Name

[3-(2,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O/c13-8-1-2-9(10(14)3-8)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJHXUNFTXISRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=C(C=C(C=C3)Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

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